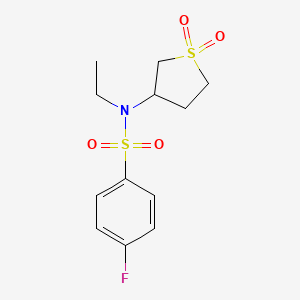

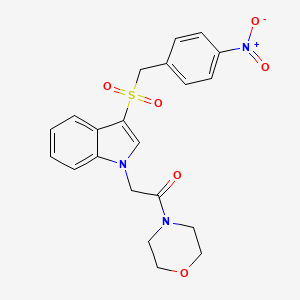

![molecular formula C19H20N4O2S B2437419 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide CAS No. 478039-74-6](/img/structure/B2437419.png)

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Crystal Structure and Chemical Interactions

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide and its derivatives have been studied for their crystal structure and chemical interactions. A study showcased the synthesis and crystal structure of a related compound, which exhibited significant π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond, suggesting its potential for detailed structural analysis in materials science (Balu & Gopalan, 2013).

Coordination Compounds and Chemical Nucleases

Copper(II) complexes with sulfonamides derived from this compound have been synthesized, showcasing the compound’s potential in forming coordination compounds and acting as chemical nucleases. The coordination compounds exhibited a highly distorted tetrahedron structure, with the sulfonamide ligands acting in a bidentate fashion (Macías et al., 2006).

Chemical Reactivity and Stability

Studies on the chemical reactivity and stability of derivatives of this compound are also prevalent. For instance, the reaction of alkyl splitting of a related benzenesulfonamide with alkali solution has been explored, highlighting the compound’s unique reactivity under certain conditions (Oludina et al., 2015).

Spectroscopic Analysis and Pharmaceutical Applications

The compound has also been the subject of spectroscopic analysis and pharmaceutical application studies. Research on a bioactive derivative through spectroscopic analysis, DFT studies, and surface enhanced Raman scattering (SERS) highlighted its potential pharmaceutical applications, emphasizing its interactions and reactivity properties (Mary et al., 2021).

Application in Asymmetric Catalysis

The compound's derivatives have been applied in asymmetric catalysis, exemplified by cinchonidinium salts containing sulfonamide functionalities. These salts demonstrated high enantioselective catalytic activity in asymmetric alkylation reactions (Itsuno et al., 2014).

properties

IUPAC Name |

4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIUKLBYWSRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)

![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)

![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)